1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene
Overview
Description
1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene, commonly known as 1,1-difluoro-3-chloro-2,4-difluorobenzene (DFCB), is a halogenated organic compound belonging to the family of aromatic hydrocarbons. It is a colorless, volatile liquid with a sweet odor. The compound has a wide range of applications in organic synthesis, pharmaceuticals, and other industries. DFCB is used as a solvent, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. It is also used as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and other products.
Scientific Research Applications
Synthesis Techniques
1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene has been synthesized through various methods, enhancing its purity and yield. Moore (2003) developed a method focusing on the synthesis of 1-chloro-2,6-difluorobenzene, a related compound, highlighting the significance of sulfonyl chloride in directing fluorine substitution and ensuring high purity. This process is noted for its good yield and use of low-cost commodity chemicals, suggesting similar potential methodologies for the synthesis of this compound (Moore, 2003).
Chemical Reactions and Derivatives
The compound and its related analogs exhibit notable chemical behavior, particularly in nucleophilic substitution reactions. Sipyagin et al. (2004) demonstrated the preparation of new derivatives of 1-chloro-2-nitro- and 1-chloro-2,6-dinitrobenzenes, introducing electron-withdrawing substituents into the aromatic ring. This modification activates the halogen substituent towards nucleophilic attack, suggesting the potential of this compound in similar chemical transformations (Sipyagin et al., 2004).
Pharmaceutical and Agricultural Intermediates
Given the compound's structure and reactivity, it holds potential as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals. The high purity and specific isomer isolation, as indicated in the synthesis techniques, point to its utility in precise and high-stakes applications such as drug synthesis, where the purity and specificity of intermediates are paramount.
Environmental and Biological Applications
Biodegradation
Research indicates that certain microbial strains can degrade related difluorobenzene compounds. Moreira et al. (2009) studied the biodegradation of difluorobenzenes (DFBs) by the microbial strain Labrys portucalensis, shedding light on the potential environmental impact and biodegradability of similar compounds like this compound. This research points to the environmental relevance of such compounds and the possibilities for their bioremediation (Moreira et al., 2009).
Advanced Material Synthesis
Organometallic Chemistry and Catalysis
Pike et al. (2017) discussed the role of partially fluorinated benzenes, like this compound, in organometallic chemistry and catalysis. They emphasized the utility of such compounds as solvents or ligands in transition-metal-based catalysis due to their reduced electron-donating capacity and relatively inert nature. This suggests potential applications of this compound in facilitating or mediating various chemical transformations, particularly in the synthesis of complex organic molecules (Pike et al., 2017).
properties
IUPAC Name |
1-chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-8(12,13)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRKRNUFDDYXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)Cl)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229915 | |
Record name | 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1138444-87-7 | |
Record name | 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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